molecular formula C9H11NO3 B13627081 Methyl (2E)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-enoate CAS No. 866621-27-4

Methyl (2E)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-enoate

Cat. No.: B13627081
CAS No.: 866621-27-4
M. Wt: 181.19 g/mol
InChI Key: CNJGZEQYOVNODS-SNAWJCMRSA-N
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Description

METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE: is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable aldehyde with a nitrile oxide, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.

Scientific Research Applications

Chemistry: METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to interact with specific biological targets, leading to the development of novel therapeutics.

Industry: In the industrial sector, METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

  • METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-5-YL)PROP-2-ENOATE
  • METHYL (2E)-3-(DIMETHYL-1,2-THIAZOL-4-YL)PROP-2-ENOATE
  • METHYL (2E)-3-(DIMETHYL-1,2-THIAZOL-5-YL)PROP-2-ENOATE

Uniqueness: METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE is unique due to its specific substitution pattern on the oxazole ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds. The position of the substituents on the oxazole ring can affect the compound’s electronic properties and steric interactions, leading to differences in chemical behavior and biological activity.

Properties

CAS No.

866621-27-4

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl (E)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-enoate

InChI

InChI=1S/C9H11NO3/c1-6-8(7(2)13-10-6)4-5-9(11)12-3/h4-5H,1-3H3/b5-4+

InChI Key

CNJGZEQYOVNODS-SNAWJCMRSA-N

Isomeric SMILES

CC1=C(C(=NO1)C)/C=C/C(=O)OC

Canonical SMILES

CC1=C(C(=NO1)C)C=CC(=O)OC

Origin of Product

United States

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